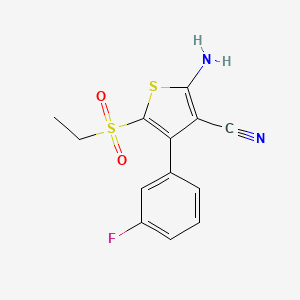
2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a fluorophenyl group, and a carbonitrile group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbon source.
Introduction of Functional Groups: The amino, ethylsulfonyl, fluorophenyl, and carbonitrile groups are introduced through various substitution and addition reactions. These steps may involve reagents such as amines, sulfonyl chlorides, fluorobenzenes, and cyanides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: The compound may find use in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-Amino-5-(methylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)-4-(4-fluorophenyl)thiophene-3-carbonitrile: Similar structure but with a fluorine atom at a different position on the phenyl ring.
2-Amino-5-(ethylsulfonyl)-4-(3-chlorophenyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness: The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group may enhance its solubility and reactivity, while the fluorophenyl group can influence its electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H11FN2O2S2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-amino-5-ethylsulfonyl-4-(3-fluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3 |
Clave InChI |
FJRXJQMDABSEDT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

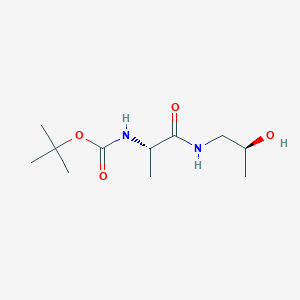
![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
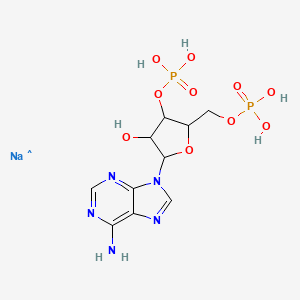
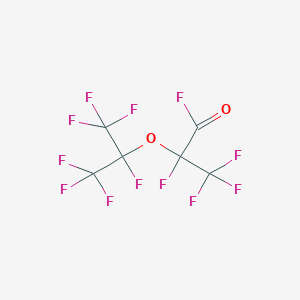
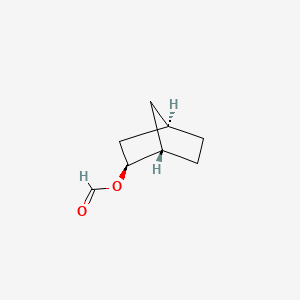
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
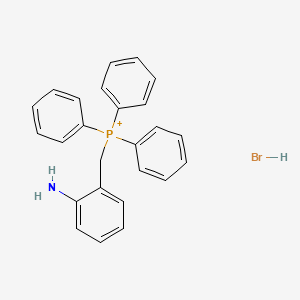
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)
